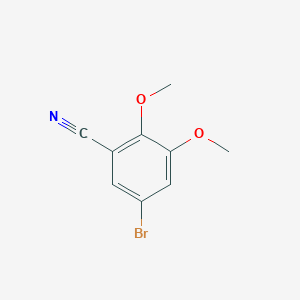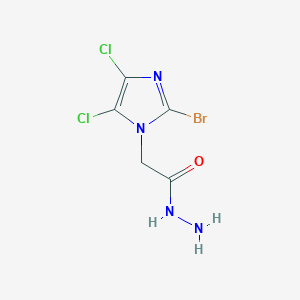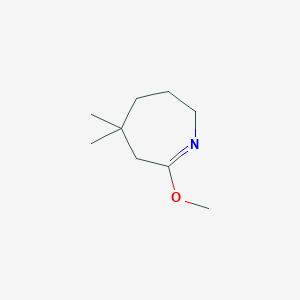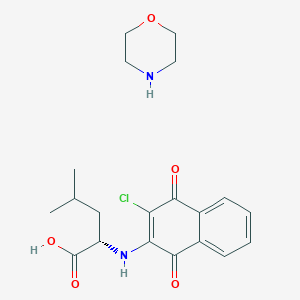![molecular formula C10H12N2O B065674 N-[(1E)-N-Methylethanimidoyl]benzamide CAS No. 176240-32-7](/img/structure/B65674.png)
N-[(1E)-N-Methylethanimidoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1E)-N-Methylethanimidoyl]benzamide, commonly known as MEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEAB is a benzamide derivative that has been synthesized through a novel method and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
Further studies are needed to understand the exact mechanism of action of MEAB and its interaction with various signaling pathways.
3. Optimization of synthesis method: The synthesis method of MEAB can be optimized to improve the yield and reduce the cost of the compound.
4. Combination therapy: MEAB can be studied in combination with other compounds to enhance its pharmacological properties and improve its efficacy in various diseases.
Conclusion:
MEAB is a promising compound that exhibits multiple pharmacological properties, making it a potential candidate for various scientific research applications. The synthesis method of MEAB is simple, and the compound can be synthesized with high purity. MEAB has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties, among others. However, there is limited research available on MEAB, and further studies are needed to confirm its pharmacological properties and potential applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MEAB has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: MEAB can be synthesized with high purity using a simple method, making it easy to work with in lab experiments.
2. Multiple pharmacological properties: MEAB exhibits multiple pharmacological properties, making it a potential candidate for various research applications.
3. Low toxicity: MEAB has been shown to have low toxicity in vitro and in vivo, making it a safe compound for lab experiments.
Some of the limitations of MEAB include:
1. Limited research: MEAB is a relatively new compound, and there is limited research available on its pharmacological properties.
2. Lack of in vivo studies: Most of the studies on MEAB have been carried out in vitro, and there is a lack of in vivo studies available.
3. Cost: MEAB is a relatively expensive compound, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on MEAB. Some of the key areas where research can be focused include:
1. In vivo studies: More in vivo studies are needed to confirm the pharmacological properties of MEAB and its potential applications in various diseases.
2.
Synthesemethoden
MEAB has been synthesized through a novel method using benzoyl chloride and N-methylethanolamine as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is obtained through a simple workup procedure. The purity of the synthesized MEAB is confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MEAB has been found to exhibit promising pharmacological properties, making it a potential candidate for various scientific research applications. Some of the key research areas where MEAB has been studied include:
1. Neuroprotection: MEAB has been found to exhibit neuroprotective properties by reducing the oxidative stress-induced damage to neurons. It has been shown to enhance the survival of neurons and improve their function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anti-inflammatory: MEAB has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, making it a potential candidate for the treatment of various inflammatory diseases.
3. Anti-cancer: MEAB has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.
Eigenschaften
CAS-Nummer |
176240-32-7 |
|---|---|
Produktname |
N-[(1E)-N-Methylethanimidoyl]benzamide |
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
N-(C,N-dimethylcarbonimidoyl)benzamide |
InChI |
InChI=1S/C10H12N2O/c1-8(11-2)12-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
ZWBFPAZJOZVWDN-UHFFFAOYSA-N |
SMILES |
CC(=NC)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NC)NC(=O)C1=CC=CC=C1 |
Synonyme |
Benzamide, N-[1-(methylamino)ethylidene]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)


![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)



![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)


![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)